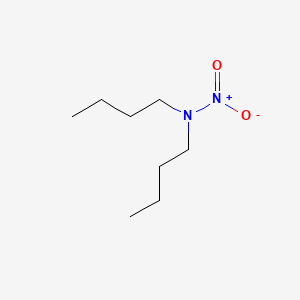
N-Nitrodibutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrodibutylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
N-Nitrodibutylamine and related nitrosamines have been studied for their potential antitumor properties. Research indicates that certain nitrosamines can induce apoptosis in cancer cells through various mechanisms. For instance, studies have shown that N-nitrosamines can act by damaging DNA, leading to cell death in cancerous tissues.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
This data suggests that this compound could be a candidate for further investigation in cancer therapy.
Environmental Studies
Formation of N-Nitrosamines
this compound is part of a broader category of N-nitrosamines that can form in the environment, particularly in drinking water sources through chlorination processes. Studies have documented the formation of various N-nitrosamines after chlorination and chloramination of source waters, highlighting the need for monitoring these compounds due to their carcinogenic potential.
| Study Focus | Findings |
|---|---|
| Drinking Water Contamination | Identified several N-nitrosamines formed during water treatment processes. |
| Risk Assessment | Evaluated the potential health risks associated with exposure to N-nitrosamines in drinking water. |
These findings underscore the importance of assessing the environmental impact of N-nitrosamines and implementing measures to mitigate their formation.
Analytical Chemistry
Detection and Quantification
this compound is used as a reference compound in analytical chemistry for developing methods to detect and quantify other nitrosamines in various matrices, including pharmaceuticals and food products. The establishment of sensitive analytical methods is crucial for ensuring safety standards.
| Analytical Method | Application |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for detecting N-nitrosamines in food products and pharmaceuticals. |
| High-Performance Liquid Chromatography (HPLC) | Employed for quantifying nitrosamine levels in environmental samples. |
The ability to accurately measure these compounds is essential for regulatory compliance and public health protection.
Case Studies
-
Pharmaceutical Contamination
A significant case involved the detection of N-nitrosamines, including this compound, in pharmaceutical products like ranitidine. Studies indicated that the presence of these compounds could lead to increased cancer risk among users, prompting regulatory agencies to reassess safety limits. -
Environmental Monitoring
Research conducted on Western Australian water sources demonstrated the formation of multiple N-nitrosamines during chlorination processes. This study highlighted the need for continuous monitoring and risk assessment to protect public health.
Eigenschaften
CAS-Nummer |
4164-31-2 |
|---|---|
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
N,N-dibutylnitramide |
InChI |
InChI=1S/C8H18N2O2/c1-3-5-7-9(10(11)12)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
IBFAEPSQNZNTBK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN(CCCC)[N+](=O)[O-] |
Key on ui other cas no. |
4164-31-2 |
Synonyme |
N-nitrodibutylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















